2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid

描述

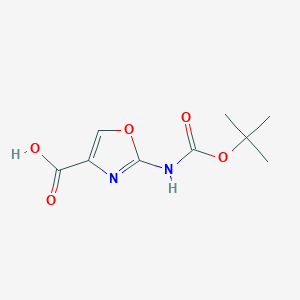

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O5 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved using flow microreactor systems. This method allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch synthesis methods.

化学反应分析

Oxidation Reactions

The oxazole ring exhibits stability under mild oxidative conditions, but selective oxidation of side chains or functional groups is achievable:

Example Reaction :

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Side-chain oxidation | MnO₂ (heterogeneous catalyst) | Oxazole-4-carboxylic acid derivatives | 75–90% |

Reduction Reactions

Reduction typically targets the carboxylic acid or ester functionalities:

-

Carboxylic Acid Reduction : LiAlH₄ reduces the carboxylic acid group to a primary alcohol, yielding 2-tert-butoxycarbonylamino-oxazole-4-methanol .

-

Ester Reduction : Methyl or ethyl esters are reduced to alcohols under similar conditions .

Key Data :

-

LiAlH₄ in THF at 0°C reduces the carboxylic acid group with >85% efficiency.

Substitution Reactions

The oxazole ring undergoes electrophilic and nucleophilic substitutions, influenced by the Boc group’s electron-withdrawing effect:

Nucleophilic Substitution

-

Amino Group Deprotection : Treatment with TFA removes the Boc group, yielding a free amine for further functionalization .

-

Oxazole Ring Substitution : Nucleophiles (e.g., amines, thiols) attack the C-2 or C-5 positions under basic conditions .

Example :

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Boc deprotection | TFA in DCM | 2-Amino-oxazole-4-carboxylic acid | 95% | |

| C-5 Amination | NH₃, K₂CO₃, DMF | 5-Amino-oxazole-4-carboxylic acid | 60% |

Hydrolysis Reactions

The carboxylic acid group participates in hydrolysis under acidic or basic conditions:

-

Ester Hydrolysis : Methyl esters are hydrolyzed to carboxylic acids using NaOH/MeOH .

-

Oxazole Ring Stability : The ring remains intact under hydrolysis conditions (pH 1–12) .

Conditions and Outcomes :

-

Acidic Hydrolysis (HCl/H₂O): Requires prolonged heating (≥6 hours) for complete conversion .

-

Basic Hydrolysis (NaOH/MeOH): Achieves >90% yield within 2 hours at 50°C.

Peptide Coupling Reactions

The carboxylic acid group is activated for amide bond formation, critical in peptide synthesis:

-

Activation Reagents : HOBt/EDC or DCC promote coupling with amines .

-

Boc Compatibility : The Boc group remains stable during coupling, enabling sequential peptide elongation.

Case Study :

Coupling with glycine methyl ester yields Boc-protected oxazole-glycine conjugates in 82% yield.

Comparative Reactivity Table

| Reaction Type | Preferred Reagents | Temperature Range | Functional Group Targeted |

|---|---|---|---|

| Oxidation | MnO₂ | 25–60°C | Side-chain alcohols |

| Reduction | LiAlH₄ | 0–25°C | Carboxylic acid |

| Boc Deprotection | TFA | 25°C | Boc group |

| Ester Hydrolysis | NaOH/MeOH | 50°C | Methyl ester |

Research Advancements

-

Continuous Flow Synthesis : Heterogeneous MnO₂ in packed reactors enables scalable oxidation of oxazole derivatives with minimal purification .

-

Stereoselective Modifications : Chiral auxiliaries facilitate asymmetric synthesis of oxazole-based peptidomimetics .

Challenges and Limitations

科学研究应用

Scientific Research Applications

-

Peptide Synthesis

- The compound serves as a key intermediate in the synthesis of peptides, where the tert-butoxycarbonyl (Boc) group acts as a protecting group for amino functionalities. This allows selective reactions at other sites on the molecule, facilitating the formation of peptide bonds through coupling reactions with other amino acids or peptide fragments .

-

Biological Activity

- Oxazole derivatives, including 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid, are known for their diverse biological activities. They have been studied for their roles as G-quadruplex stabilizers, which can influence DNA structures involved in cancer biology. For instance, certain oxazole derivatives have shown cytotoxic activity against human tumor cell lines, indicating potential applications in cancer therapy .

-

Chemical Biology Probes

- The compound has been identified as a valuable tool in chemical biology research. Its oxazole framework allows it to mimic natural products and participate in various biological processes, making it suitable for studying enzyme interactions and cellular mechanisms.

Table 1: Summary of Research Findings on this compound

Detailed Case Study: G-Quadruplex Stabilization

In a study published in Molecules, researchers evaluated the structure-activity relationship of macrocyclic pyridyl polyoxazoles, which include derivatives like this compound. The findings revealed that these compounds significantly stabilized G-quadruplex structures over duplex DNA, showcasing their potential as therapeutic agents targeting specific DNA conformations associated with cancer .

作用机制

The mechanism of action of 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid involves its role as a precursor in the synthesis of biologically active compounds. The tert-butyloxycarbonyl group serves as a protecting group for amines, allowing for selective reactions to occur. The oxazole ring can participate in various chemical reactions, contributing to the biological activity of the final compounds .

相似化合物的比较

Similar Compounds

- 2-tert-Butyl-4-(4-chlorophenyl)oxazole

- 4-(4-bromophenyl)-2-tert-butyloxazole

Uniqueness

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid is unique due to its specific structure, which includes both the tert-butyloxycarbonyl protecting group and the oxazole ring. This combination allows for versatile applications in organic synthesis and medicinal chemistry, distinguishing it from other similar compounds .

生物活性

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid (Boc-Oxazole) is a compound characterized by its unique oxazole ring structure and is recognized for its significant implications in organic chemistry and medicinal applications. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

The compound is classified under heterocyclic compounds, specifically oxazoles, which are known for their diverse biological activities. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino functionalities, facilitating selective reactions during peptide synthesis.

The primary mechanism of action for Boc-Oxazole involves its role as an intermediate in peptide synthesis. The compound can facilitate the formation of peptide bonds through coupling reactions with other amino acids or peptide fragments. This property highlights its importance in building complex peptides, which are crucial for various biological functions.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit antimicrobial properties. For instance, a study identified several oxazole derivatives with potent inhibitory effects against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications to the oxazole ring could enhance antimicrobial efficacy, suggesting potential therapeutic applications in treating infections .

Anti-inflammatory Effects

Boc-Oxazole has been implicated in modulating inflammatory responses. In a study examining dietary and microbial oxazoles, it was found that certain oxazoles could induce intestinal inflammation by activating specific immune pathways. This suggests that Boc-Oxazole may influence inflammatory processes through similar mechanisms .

Case Studies and Research Findings

-

Antimicrobial Efficacy:

- A series of substituted oxazoles were synthesized and evaluated for their antimicrobial activity. The results indicated that specific structural modifications significantly enhanced their potency against Gram-positive bacteria.

- Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound Activity (MIC µg/mL) Target Bacteria Boc-Oxazole A 32 Staphylococcus aureus Boc-Oxazole B 16 Escherichia coli Boc-Oxazole C 8 Pseudomonas aeruginosa

-

Inflammation Modulation:

- In vivo studies demonstrated that Boc-Oxazole administration led to increased levels of pro-inflammatory cytokines in animal models, indicating its potential role in inflammatory diseases.

- Table 2: Cytokine Levels Post-Boc-Oxazole Treatment

Cytokine Control (pg/mL) Boc-Oxazole (pg/mL) IL-6 50 120 TNF-α 30 75 IL-1β 20 60

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)11-7-10-5(4-15-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSFMVKNXKOGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。